molecular formula C19H22O3 B14762561 (R)-5-Hydroxy-7-(4-hydroxyphenyl)-1-phenylheptan-3-one

(R)-5-Hydroxy-7-(4-hydroxyphenyl)-1-phenylheptan-3-one

Cat. No.: B14762561
M. Wt: 298.4 g/mol
InChI Key: UNMNJFPAJOHXMT-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-5-Hydroxy-7-(4-hydroxyphenyl)-1-phenylheptan-3-one is a complex organic compound characterized by its unique structure, which includes hydroxyl groups and phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Hydroxy-7-(4-hydroxyphenyl)-1-phenylheptan-3-one typically involves multi-step organic reactions. One common method includes the use of bifunctional ionic liquids as catalysts, which facilitate the condensation reaction between specific aldehydes or ketones and phenols . The reaction conditions often require controlled temperatures and pH levels to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of advanced catalysts and continuous monitoring systems ensures the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

®-5-Hydroxy-7-(4-hydroxyphenyl)-1-phenylheptan-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium dichromate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium dichromate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols.

Scientific Research Applications

®-5-Hydroxy-7-(4-hydroxyphenyl)-1-phenylheptan-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme interactions.

    Medicine: Investigated for its therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of polymers and other advanced materials

Mechanism of Action

The mechanism by which ®-5-Hydroxy-7-(4-hydroxyphenyl)-1-phenylheptan-3-one exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes involved in oxidative stress pathways, thereby modulating their activity and reducing cellular damage .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxyphenylglycine
  • 4-Hydroxyphenylpropanoids
  • Tetraphenylporphines

Uniqueness

What sets ®-5-Hydroxy-7-(4-hydroxyphenyl)-1-phenylheptan-3-one apart from similar compounds is its specific structural configuration, which imparts unique chemical properties and biological activities. This makes it a valuable compound for targeted research and industrial applications .

Properties

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

IUPAC Name

(5R)-5-hydroxy-7-(4-hydroxyphenyl)-1-phenylheptan-3-one

InChI

InChI=1S/C19H22O3/c20-17-10-6-16(7-11-17)9-13-19(22)14-18(21)12-8-15-4-2-1-3-5-15/h1-7,10-11,19-20,22H,8-9,12-14H2/t19-/m1/s1

InChI Key

UNMNJFPAJOHXMT-LJQANCHMSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCC(=O)C[C@@H](CCC2=CC=C(C=C2)O)O

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)CC(CCC2=CC=C(C=C2)O)O

Origin of Product

United States

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